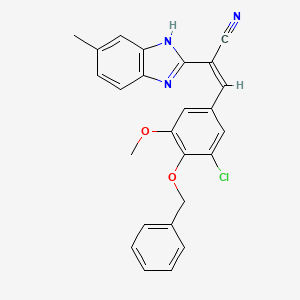
(Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the phenylmethoxy and chloro-methoxy substituents. The final step usually involves the formation of the prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with biological targets, making them interesting candidates for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Benzimidazole derivatives have been studied for their ability to inhibit specific enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of (Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity and leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (Z)-3-(3-chloro-5-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chloro and methoxy groups, along with the benzimidazole core, makes it a versatile compound for various applications.
特性
IUPAC Name |
(Z)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-16-8-9-21-22(10-16)29-25(28-21)19(14-27)11-18-12-20(26)24(23(13-18)30-2)31-15-17-6-4-3-5-7-17/h3-13H,15H2,1-2H3,(H,28,29)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVJPVKGCADVKE-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5261717.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5261723.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5261732.png)
![7-{[2-(propylthio)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5261739.png)
![2-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5261751.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5261758.png)
![(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5261766.png)
![N-methyl-N-{4-[1-methyl-2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B5261767.png)

![1-[3-(benzyloxy)benzoyl]-4-pyridin-2-ylpiperazine](/img/structure/B5261779.png)
![2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5261788.png)
![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5261799.png)
![1-{1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5261806.png)
![2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5261810.png)
